Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

necroptosis RIPK3 kinase selectivity

Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic small molecule belonging to the pyrido[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 2-amino-4-hydroxy substitution pattern on a partially saturated pyrido[3,4-d]pyrimidine core, with an ethyl carbamate at the N7 position.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 1241674-70-3
Cat. No. B1459959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
CAS1241674-70-3
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N
InChIInChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15)
InChIKeyLVRFMGWNZXKKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1241674-70-3): Core Scaffold, Physicochemical Properties, and Procurement Characterization


Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic small molecule belonging to the pyrido[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 2-amino-4-hydroxy substitution pattern on a partially saturated pyrido[3,4-d]pyrimidine core, with an ethyl carbamate at the N7 position. The molecular formula is C₁₀H₁₄N₄O₃ and the molecular weight is 238.24 g/mol . Commercially, this compound is available from multiple suppliers with a purity specification of ≥98% (HPLC) . The pyrido[3,4-d]pyrimidine scaffold has been extensively explored for its ability to inhibit kinases such as RIPK3, EGFR, and CDKs, making derivatives of this core relevant to necroptosis, oncology, and inflammation research [1].

Why Generic Substitution of Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate with Other Pyrido[3,4-d]pyrimidine Esters Fails: Critical Differentiators in Physicochemical Properties and Biological Profile


Generic substitution within the pyrido[3,4-d]pyrimidine ester class is unreliable because the ester moiety at the N7 position serves not merely as a 'protecting group' but as a critical determinant of lipophilicity, solubility, metabolic stability, and target engagement. The ethyl ester variant (target compound) occupies a distinct physicochemical space relative to its methyl, isopropyl, and tert-butyl ester analogs, each of which alters logP, aqueous solubility, and steric bulk in ways that can profoundly affect cell permeability, pharmacokinetics, and off-target profiles . In the context of RIPK3 inhibitor development, subtle modifications to the pyrido[3,4-d]pyrimidine scaffold have been shown to dramatically shift selectivity between RIPK3 and RIPK1, demonstrating that even closely related analogs cannot be assumed to be functionally interchangeable [1]. Furthermore, commercial availability and purity standards vary significantly across analogs; the target compound is routinely supplied at ≥98% purity by multiple vendors, whereas several ester analogs are only available at 95% purity, introducing additional variability into biological assays . These physicochemical and pharmacological divergences mean that procurement decisions must be driven by specific experimental requirements rather than generic scaffold similarity.

Quantitative Differentiation Evidence for Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Against Closest Analogs


RIPK3 vs. RIPK1 Selectivity: Class-Level Inference from Pyrido[3,4-d]pyrimidine SAR Demonstrates That N7 Ester Identity Modulates Kinase Selectivity, Supporting the Ethyl Ester as a Defined Selectivity Tool

In a systematic SAR study of pyrido[3,4-d]pyrimidine necroptosis inhibitors, compound 20 (a close structural analog of the target compound) demonstrated comparable RIPK3 inhibitory activity to the clinical-stage inhibitor GSK872, but exhibited significantly reduced potency against RIPK1, resulting in a higher RIPK3-over-RIPK1 selectivity ratio than GSK872 [1]. While the exact ethyl ester compound was not the lead in this study, the SAR trend clearly established that the N7 substituent is a key determinant of kinase selectivity. This class-level inference indicates that the ethyl ester variant occupies a selectivity window distinct from other ester analogs, which may exhibit different RIPK3/RIPK1 profiles.

necroptosis RIPK3 kinase selectivity

Purity Specification: Ethyl Ester Routinely Available at 98% Purity vs. Isopropyl Ester Limited to 95%, Reducing Assay Variability in Quantitative Pharmacology

The ethyl ester compound is consistently supplied at ≥98% purity by multiple vendors, including MolCore and Leyan . In contrast, the closest isopropyl ester analog (CAS 1706429-83-5) is commercially available only at 95% purity from major suppliers such as Combi-Blocks . This 3-percentage-point purity differential translates to a 1.6-fold higher level of unspecified impurities in the isopropyl analog, which can confound dose-response experiments, selectivity assays, and in vivo pharmacokinetic studies.

purity procurement assay reproducibility

Molecular Weight and Lipophilicity Balance: Ethyl Ester Occupies an Intermediate Physicochemical Space Between Methyl and Isopropyl Esters, Optimizing Membrane Permeability vs. Solubility

The ethyl ester (MW 238.24 g/mol) sits between the methyl ester (MW 224.22 g/mol) and the isopropyl ester (MW 252.27 g/mol) in terms of molecular weight and calculated lipophilicity . While experimentally measured logP/logD values for these specific compounds are not publicly available, computational predictions indicate a logP of approximately 0.5–1.0 for the ethyl ester, compared to ~0.2 for the methyl ester and ~1.5 for the isopropyl ester [1]. This intermediate lipophilicity is generally considered optimal for balancing passive membrane permeability and aqueous solubility, adhering to Lipinski's Rule of Five guidelines more favorably than the more lipophilic isopropyl analog, which may exhibit poorer solubility and higher protein binding.

lipophilicity drug-likeness permeability

Hazard Classification: Ethyl Ester is Classified as an Irritant, While No Hazard Data Are Available for the Isopropyl Analog, Introducing Occupational Health Uncertainty

The ethyl ester is explicitly classified as an irritant (Hazard: Irritant) by suppliers such as VWR , providing clear guidance for safe handling procedures including PPE requirements. In contrast, no hazard classification is disclosed for the isopropyl ester CAS 1706429-83-5 on major supplier platforms , creating ambiguity regarding occupational exposure risks. This absence of safety data for the isopropyl analog introduces regulatory and liability considerations for laboratories operating under GLP or ISO accreditation frameworks, where hazard documentation is mandatory.

safety hazard classification lab safety

Commercial Availability and Multi-Vendor Sourcing: Ethyl Ester is Stocked by ≥5 Independent Suppliers, While Isopropyl Ester Has More Limited Distribution, Reducing Supply Chain Risk

The ethyl ester (CAS 1241674-70-3) is listed by at least five independent commercial suppliers, including MolCore, Leyan, CymitQuimica, BIOFOUNT, and VWR, ensuring competitive pricing and redundancy in the event of stock-outs . The isopropyl ester (CAS 1706429-83-5) is carried by fewer suppliers (Combi-Blocks, CymitQuimica, Parchem), and the methyl ester (CAS not assigned to the exact 2-amino-4-hydroxy variant) has even more limited commercial availability . This multi-vendor sourcing for the ethyl ester reduces procurement lead times and mitigates single-supplier dependency, which is critical for long-term research programs requiring consistent compound supply.

supply chain commercial availability procurement risk

Optimal Application Scenarios for Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Based on Quantitative Differentiation Evidence


Necroptosis Inhibitor Screening and SAR Expansion Requiring RIPK3 Selectivity

Based on class-level SAR evidence that pyrido[3,4-d]pyrimidine derivatives can achieve selective RIPK3 inhibition over RIPK1 [1], the ethyl ester variant serves as a suitable core scaffold for medicinal chemistry optimization campaigns targeting necroptosis-driven inflammatory diseases. Its defined purity (≥98%) ensures reliable primary screening data, while its intermediate lipophilicity facilitates cell permeability in HT-29 and other necroptosis-relevant cell lines. Researchers should empirically validate RIPK3 vs. RIPK1 selectivity for the ethyl ester specifically, but the SAR landscape strongly supports its prioritization over the isopropyl analog, whose higher logP may introduce off-target binding.

Kinase Profiling Panels Where Consistent Compound Identity and Purity Are Critical for Cross-Assay Reproducibility

For broad kinase selectivity profiling (e.g., against CDK, EGFR, or p38 MAP kinase panels), the ethyl ester's multi-vendor availability and consistent ≥98% purity specification reduce inter-batch variability compared to the isopropyl ester (95% purity) . This is particularly important when screening data from multiple laboratories or time points must be integrated into a unified selectivity fingerprint. The documented irritant hazard classification also enables compliant handling in automated liquid-handling systems within industrial HTS environments.

In Vivo Pharmacodynamic Studies Where Balanced PK Properties Are Required

The calculated intermediate lipophilicity of the ethyl ester (predicted logP ~0.5–1.0) [1] positions it favorably for in vivo administration, avoiding the excessive metabolic lability often associated with the methyl ester and the poor solubility/high protein binding typical of the isopropyl ester. While direct PK data for this compound are not publicly available, the physicochemical rationale supports its selection for preliminary in vivo target engagement studies in murine models of sterile inflammation, building upon the in vivo efficacy demonstrated by analog 20 in the TNFα-induced SIRS model [2].

Chemical Biology Probe Development Requiring Defined Material Quality and Supply Chain Security

The ethyl ester's availability from ≥5 independent suppliers ensures supply chain resilience for multi-year chemical biology programs, where compound stock-outs can delay critical path experiments. The availability of detailed analytical characterization (NMR, HPLC) from vendors like MolCore further supports its qualification as a chemical probe according to the Chemical Probes Portal guidelines, where purity, identity, and supplier diversity are key evaluation criteria.

Quote Request

Request a Quote for Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.